Cerevisterol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactions. . The synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as yeast and fungi. The process includes fermentation, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Cerevisterol undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives and other sterol analogs .

Applications De Recherche Scientifique

Antimicrobial Properties

Cerevisterol has demonstrated notable antimicrobial activity against various pathogens. A study isolated this compound from wood-decaying mushrooms, specifically Trametes gibbosa and Trametes elegans, revealing its effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhi, with minimum inhibitory concentrations (MICs) of 25 µg/mL for both. The compound also exhibited activity against Enterococcus faecalis and the fungus Aspergillus niger at higher MICs . Furthermore, this compound showed potential as a resistance-modifying agent, enhancing the efficacy of common antibiotics like erythromycin and ampicillin when used in sub-inhibitory concentrations .

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of macrophage activation. Research indicates that this compound can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as a therapeutic agent for inflammatory diseases . The study highlights that this compound's mechanism involves modulation of key signaling pathways, including MAPK and NF-κB, which are critical in inflammatory responses .

Cosmeceutical Applications

Recent studies have explored the potential of this compound as a cosmeceutical ingredient, particularly for skin care formulations. Isolated from marine-derived fungi, this compound exhibits inhibitory effects on tyrosinase activity, which is crucial in melanin production. This property positions this compound as a candidate for skin-whitening products and treatments aimed at hyperpigmentation . The ability to modulate skin pigmentation could make it a valuable addition to cosmetic formulations targeting uneven skin tone.

Mechanistic Insights into Cancer Treatment

This compound's role in cancer therapy has also been investigated, particularly concerning its anti-inflammatory properties that may contribute to cancer prevention or treatment strategies. The compound's ability to modulate inflammatory cytokines suggests it could play a role in reducing tumor-promoting inflammation . Although direct anticancer effects have not been extensively documented, the modulation of inflammatory pathways is a promising area for future research.

Summary Table of Applications

Mécanisme D'action

Cerevisterol exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Suppresses the production of nitric oxide and prostaglandin E2 by reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2.

Cytotoxic Effects: Induces apoptosis in certain mammalian cell lines by modulating signaling pathways such as MAPK, NF-κB, and AP-1.

Antioxidant Activity: Activates the Nrf2/HO-1 signaling cascade, enhancing the cellular antioxidant defense mechanism.

Comparaison Avec Des Composés Similaires

Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:

Ergosterol: A precursor in the biosynthesis of this compound, found in fungi and yeast.

Cholesterol: A structurally similar sterol found in animal cell membranes.

Stigmasterol: A plant sterol with similar hydroxylation but different biological activities.

This compound stands out due to its unique combination of hydroxyl groups and its specific bioactive properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Cerevisterol, a sterol compound primarily derived from fungi such as Trametes gibbosa and Trametes elegans, exhibits a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

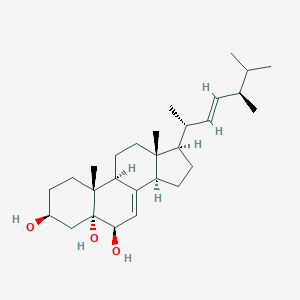

This compound is classified as an ergostane-type steroid, characterized by its unique structural features that contribute to its biological functions. Its chemical formula is , and it is structurally related to ergosterol, which is known for various bioactive properties in medicinal applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against several pathogenic microorganisms. A study reported the minimum inhibitory concentrations (MICs) of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Salmonella typhi | 25 | 50 |

| Staphylococcus aureus | 25 | 100 |

| Enterococcus faecalis | 50 | 200 |

| Aspergillus niger | 25 | 100 |

This compound not only inhibits the growth of these pathogens but also modifies the resistance mechanisms of bacteria, enhancing the efficacy of conventional antibiotics like erythromycin and ampicillin at sub-inhibitory concentrations .

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In experiments using mouse peritoneal macrophages, this compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound reduces the expression of inflammatory cytokines including TNF-α, IL-1β, and IL-6 through the inhibition of key signaling pathways:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

- Mitogen-Activated Protein Kinases (MAPK)

- Activator Protein-1 (AP-1)

The suppression of these pathways indicates that this compound may be effective in treating conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its anti-inflammatory effects involves several biochemical pathways:

- Inhibition of iNOS and COX-2 : this compound significantly decreases the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial enzymes in inflammatory responses.

- Nrf2 Activation : this compound promotes the nuclear translocation of Nrf2, a transcription factor that regulates antioxidant genes, thereby enhancing cellular defense against oxidative stress .

- Cytokine Modulation : The compound modulates the production of various cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its role in regulating immune responses.

Case Studies and Research Findings

Several studies have explored the diverse applications of this compound:

- Antimicrobial Resistance Modification : Research has shown that this compound can modify the activity of common antibiotics, potentially offering a strategy to combat antibiotic resistance .

- Inflammation Models : In LPS-stimulated macrophages, this compound treatment resulted in significant reductions in pro-inflammatory cytokine levels, suggesting its therapeutic potential for inflammatory diseases .

Propriétés

IUPAC Name |

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHRTZAVQOQEU-BRVLHLJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045318 | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-37-0 | |

| Record name | Cerevisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerevisterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerevisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.